2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
A study focused on the synthesis of 1,4-Benzoxazine analogues, including compounds related to 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, by reacting O-Amino Phenol and Maleic Anhydride. The synthesized compounds were evaluated for their antibacterial activity against various bacterial strains, such as E. coli and Staphylococcus aureus. Some compounds demonstrated significant antibacterial effectiveness, particularly against K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).
Radioisotopic and Synthetic Studies
Another research avenue involved the synthesis of labelled 2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide (caroxazone) for metabolic studies in humans. The study identified and synthesized several metabolites from the labelled drug, offering insights into the drug's metabolic pathways and potential applications in understanding benzoxazine derivatives' pharmacokinetics (Bernardi et al., 1979).
Herbicidal Activity
Research into N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide derivatives, closely related to the compound , showed potential herbicidal properties. Novel derivatives were synthesized and tested for efficacy against specific weeds, with some derivatives showing high control efficacy, indicating the potential for developing new herbicides (Huang Ming-zhi & Min Zhong-cheng, 2006).
Properties
IUPAC Name |
2-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-4-9(14)12-6-1-2-8-7(3-6)13-10(15)5-16-8/h1-3H,4-5H2,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGISEVSUCGRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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